molecular formula C10H18N4O2 B15326368 Ethyl 2-(isopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Ethyl 2-(isopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B15326368
M. Wt: 226.28 g/mol
InChI Key: HHHVIALUIYTOQW-UHFFFAOYSA-N
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Description

Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1249058-58-9) is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 . It is an organic building block featuring a 1,2,4-triazole moiety, a privileged structure in medicinal and agricultural chemistry. The 1,2,4-triazole core is a significant pharmacophore known for its wide range of biological activities . Specifically, this heterocyclic system is a key feature in many established antifungal agents, such as fluconazole and itraconazole, where it functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component in ergosterol biosynthesis . Researchers may therefore investigate this compound and its derivatives as potential novel antifungal candidates, exploring structure-activity relationships to develop agents with greater efficacy and selectivity. Beyond antimicrobial applications, the structural features of this compound, including the propanoate ester and the 1,2,4-triazole ring, also make it a valuable intermediate in organic synthesis and chemical biology for the development of other pharmacologically active molecules or functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

ethyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-16-10(15)9(13-8(2)3)5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3

InChI Key

HHHVIALUIYTOQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=NC=N1)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Isopropylamino Group: This step involves the reaction of the triazole intermediate with isopropylamine under suitable conditions.

    Esterification: The final step is the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the triazole moiety.

    Materials Science: The compound can be incorporated into polymers or coordination frameworks to impart specific properties such as redox activity or fluorescence.

    Biology: It can be used in the study of enzyme inhibition or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the isopropylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Predicted Property Comparison

Compound Name Amino Group Substituent Backbone Molecular Weight (g/mol) Predicted LogP Solubility (mg/mL)*
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate Isopropylamino 1H-1,2,4-triazol-1-yl Ethyl ester 255.3 1.8 25
Ethyl 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate Ethylamino + methyl 1H-1,2,4-triazol-1-yl Ethyl ester 241.3 1.5 30
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid Isopropylamino + methyl 1H-1,2,4-triazol-1-yl Carboxylic acid 227.3 0.5 50
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Methylaminomethyl 3-chlorophenyl Ethyl ester 255.7 2.2 15

*Predicted aqueous solubility at pH 5.

Key Comparative Insights

Impact of Amino Group Modifications

  • Isopropylamino vs. The ethylamino analog’s additional methyl group (position 2) may introduce steric hindrance, affecting binding to biological targets .
  • Methylaminomethyl (Chlorophenyl analog): This substituent, combined with a chlorophenyl group, results in the highest LogP (2.2), suggesting pronounced lipid solubility but poor aqueous dissolution, which may limit bioavailability .

Role of the Triazole vs. Aromatic Substituents

  • The 1,2,4-triazole ring in the target compound provides hydrogen-bonding sites, which could improve target affinity compared to the chlorophenyl group in Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. Chlorophenyl’s electron-withdrawing nature might enhance stability but reduce interaction with polar enzyme active sites .

Ester vs. Carboxylic Acid Backbone

  • The ethyl ester in the target compound likely acts as a prodrug, hydrolyzing in vivo to the carboxylic acid form (as seen in the third comparator). The acid form’s lower LogP (0.5) and higher solubility (50 mg/mL) suggest improved renal excretion but poorer membrane permeability .

Research Findings and Practical Implications

  • Discontinued Analogues: Ethyl 2-(ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate and Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate are listed as discontinued , possibly due to suboptimal pharmacokinetics (e.g., rapid metabolism of the ethylamino analog) or toxicity risks (e.g., chlorophenyl bioaccumulation).
  • Synthetic Challenges : The triazole ring’s synthesis requires precise regiocontrol, as seen in impurities documented for related compounds (e.g., thiophene-triazole derivatives in ), emphasizing the need for rigorous analytical validation .

Biological Activity

Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound characterized by its unique structural features, including a triazole ring and an isopropylamino group. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicinal chemistry, and comparisons with similar compounds.

The molecular formula of this compound is C10H18N4O2, with a molecular weight of 226.28 g/mol. The compound's structure includes an ethyl ester functional group and a triazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
IUPAC NameEthyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate
InChI KeyHHHVIALUIYTOQW-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to target sites. The isopropylamino group contributes to hydrophobic interactions that further stabilize these bindings.

Potential Targets

Research indicates that this compound may interact with various biological targets:

  • Enzymes : It may inhibit enzymes involved in metabolic pathways.
  • Receptors : Potential binding to receptors related to inflammation and pain signaling pathways.

Biological Activity

This compound has shown promising biological activities in several studies:

Anti-inflammatory Activity

In experimental models, compounds containing triazole rings have demonstrated significant anti-inflammatory effects. For instance, related compounds exhibited up to a 68% reduction in inflammatory markers compared to standard treatments like ibuprofen .

Case Studies

Several studies have explored the biological effects of triazole-containing compounds:

  • Study on Anti-inflammatory Effects : A study reported that triazole derivatives reduced inflammation markers significantly in animal models. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory responses .
  • Antimicrobial Studies : Research on structurally similar compounds indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could possess similar antimicrobial properties due to its structural characteristics .

Comparison with Similar Compounds

When compared to other triazole derivatives such as Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, this compound stands out due to its unique isopropylamino group. This feature enhances its potential reactivity and biological activity compared to simpler derivatives.

Compound NameUnique Feature
This compoundIsopropylamino group
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoateMethyl group
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetateNo amino substitution

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethyl 2-bromo-3-(isopropylamino)propanoate with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours . Monitoring via TLC and optimizing solvent polarity (e.g., switching from DMSO to THF) can improve yields by reducing side reactions.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR should show characteristic signals: a triplet for the ethyl ester (–OCH₂CH₃, δ ~1.2–1.4 ppm), a multiplet for the isopropyl group (δ ~1.2–1.4 ppm), and distinct aromatic protons from the triazole ring (δ ~7.5–8.5 ppm). ¹³C NMR will confirm the ester carbonyl (δ ~170 ppm) and triazole carbons (δ ~140–150 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) and compare with computational predictions (DFT) to resolve ambiguities .

Q. What are the primary challenges in purifying this compound?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard, but polar byproducts may co-elute. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity. For persistent impurities, preparative HPLC using a C18 column with acetonitrile/water (0.1% TFA) is recommended .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., –Cl at the triazole 3-position) enhance antimicrobial activity by increasing electrophilicity, while bulky substituents (e.g., –CF₃) improve metabolic stability. Compare analogs like Ethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate (anti-inflammatory EC₅₀ = 1.2 μM) vs. unsubstituted derivatives (EC₅₀ >10 μM) using enzyme inhibition assays (e.g., COX-2) .

Q. How can conflicting reports on this compound’s cytotoxicity be resolved?

  • Methodological Answer : Discrepancies often arise from cell line variability (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum-free media vs. 10% FBS). Standardize protocols using ISO-certified cell lines and replicate experiments with controlled ROS scavengers (e.g., NAC) to isolate oxidative stress effects. Meta-analysis of IC₅₀ values across studies can identify outlier methodologies .

Q. What computational tools predict binding modes to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., fungal CYP51) identifies key interactions: triazole N2 with heme iron and the ester group hydrogen-bonding to Arg96. MD simulations (GROMACS) over 100 ns validate stability, while MM-PBSA calculates binding free energies (ΔG ~-8.2 kcal/mol) .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH <3 (ester hydrolysis to propanoic acid) and pH >10 (triazole ring oxidation). Buffered solutions (pH 5–7.4, citrate-phosphate) maintain >90% integrity over 72 hours at 4°C. Use LC-MS to identify degradation products (e.g., m/z 185.1 for hydrolyzed triazole) .

Q. What advanced techniques resolve tautomerism in the triazole moiety?

  • Methodological Answer : Dynamic NMR (VT-NMR) at 500 MHz in DMSO-d₆ reveals 1,2,4-triazole tautomer populations (ΔG‡ ~12 kcal/mol). X-ray crystallography (e.g., Cu-Kα radiation, 100K) confirms the dominant 1H-1,2,4-triazole form with N1–H···O=C hydrogen bonding (d = 2.1 Å) .

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